molecular formula C21H17Cl2N3O4 B2979062 1-(3,4-dichlorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-81-4

1-(3,4-dichlorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2979062
CAS No.: 1105212-81-4
M. Wt: 446.28
InChI Key: HNPHPUKQUSGCBY-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dichlorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide features a dihydropyridine-carbohydrazide core substituted with a 3,4-dichlorobenzyl group at position 1 and a 3-methoxybenzoyl hydrazide moiety at position 2. This structure combines hydrophobic (dichlorobenzyl) and hydrogen-bonding (carbohydrazide, methoxy) groups, making it a candidate for biological activity, particularly in antimicrobial applications due to its structural similarity to other dihydropyridine derivatives known to inhibit enzymes like glucosamine-6-phosphate synthase .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N'-(3-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O4/c1-30-15-5-2-4-14(11-15)19(27)24-25-20(28)16-6-3-9-26(21(16)29)12-13-7-8-17(22)18(23)10-13/h2-11H,12H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPHPUKQUSGCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-N’-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached via an acylation reaction, using a methoxybenzoyl chloride and a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzyl)-N’-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or benzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-N’-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-N’-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Dihydropyridine-Carbohydrazide Class

Ligand 1

(E)-2-oxo-N'-(2,3,4-trimethoxybenzylidene)-1,2-dihydropyridine-3-carbohydrazide (Ligand 1, from ) replaces the dichlorobenzyl group with a trimethoxybenzylidene substituent. Computational docking studies using Gaussian 09W and AutoDock Vina () suggest that the trimethoxy group enhances π-π stacking interactions with aromatic residues in glucosamine-6-phosphate synthase, but its bulkiness may reduce binding affinity compared to the dichlorobenzyl group in the target compound .

Ligand 2

(E)-N'-(1-(4-bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (Ligand 2, from ) substitutes the dichlorobenzyl group with a bromophenyl moiety.

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

This analog (, CAS: 64488-03-5) replaces the carbohydrazide group with a carboxylic acid. The absence of the hydrazide linker reduces hydrogen-bonding capacity, which may lower inhibitory potency against enzymatic targets .

Derivatives with Carbonitrile Substituents

1-(3,4-Dichlorobenzyl)-6-(3,4-Dichlorophenyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarbonitrile

This compound () introduces a carbonitrile group at position 3 instead of the carbohydrazide.

1-(3,4-Dichlorobenzyl)-6-(4-Fluorophenyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarbonitrile

The fluorophenyl substituent () adds polarity compared to the methoxybenzoyl group in the target compound. Fluorine’s electronegativity may improve binding specificity but reduce membrane permeability .

Key Comparison Table

Compound Name / Identifier Substituents (Position) Molecular Weight Key Functional Groups Biological Target (Predicted)
Target Compound 3,4-Dichlorobenzyl (1), 3-Methoxybenzoyl (3) 429.28 (est.) Carbohydrazide, Dichloro, Methoxy Glucosamine-6-phosphate synthase
Ligand 1 () 2,3,4-Trimethoxybenzylidene (3) 343.34 Benzylidene, Trimethoxy Same as target
Ligand 2 () 4-Bromophenyl (3) 333.17 Bromophenyl Same as target
1-(3,4-Dichlorobenzyl)-Carboxylic Acid Carboxylic Acid (3) 298.13 Carboxylic Acid N/A (Inactive in docking studies)
3-Pyridinecarbonitrile () Carbonitrile (3) 428.11 Carbonitrile, Dichlorophenyl Not reported

Computational and Experimental Findings

  • Docking Studies : AutoDock Vina () predicts stronger binding for the target compound compared to Ligands 1 and 2 due to optimized hydrophobic (dichlorobenzyl) and hydrogen-bonding (methoxy) interactions .
  • Antimicrobial Potential: The carbohydrazide group’s ability to inactivate glucosamine-6-phosphate synthase () suggests broader antimicrobial utility compared to carbonitrile analogs .

Biological Activity

The compound 1-(3,4-dichlorobenzyl)-N'-(3-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic derivative belonging to the class of dihydropyridines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H16Cl2N4O3\text{C}_{17}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_3

This indicates the presence of various functional groups that contribute to its biological properties.

Research indicates that dihydropyridine derivatives can exhibit significant pharmacological effects, including:

  • Antioxidant Activity : These compounds have been shown to scavenge free radicals and reduce oxidative stress in cellular models.
  • Antimicrobial Properties : Studies have demonstrated that this compound possesses activity against various bacterial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues.

Antioxidant Activity

A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.

Concentration (µM)% Inhibition
1025%
5055%
10085%

Antimicrobial Activity

The antimicrobial efficacy was assessed against several pathogens using the agar diffusion method. The compound exhibited notable inhibitory zones against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans
PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly decreased the release of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Anticancer Activity : A recent investigation focused on the compound's effects on cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathway activation.
    • Cell Viability Assay Results :
      • Control: 100% viability
      • Treatment (50 µM): 40% viability
      • Treatment (100 µM): 20% viability
  • Case Study on Neuroprotective Effects : Another study explored neuroprotective properties against oxidative stress-induced neuronal cell death. The compound significantly reduced cell death in SH-SY5Y cells exposed to H2O2.

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